molecular formula C11H15N3 B13435311 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Cat. No.: B13435311
M. Wt: 189.26 g/mol
InChI Key: PRIXAKXJTGETMT-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a chemical building block of interest in medicinal and agricultural chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in biologically active compounds . This specific tetrahydroindazole derivative features a nitrile group, a functional group known to act as a hydrogen bond acceptor and to improve metabolic stability, which can be valuable for optimizing the properties of lead compounds. Research Applications and Value: The indazole core is a key structural component in several FDA-approved drugs and clinical trial candidates, highlighting its significant research value . Compounds based on this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties . Furthermore, historical patent literature indicates that indazole-3-carbonitrile derivatives have been investigated for use as selective herbicides, suggesting potential applications in agrochemical research . As a building block, this compound can be utilized in various synthetic transformations to create more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carbonitrile

InChI

InChI=1S/C11H15N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-6H2,1-2H3

InChI Key

PRIXAKXJTGETMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Suitable Precursors

The predominant approach involves cyclization of hydrazine derivatives with precursor molecules bearing appropriate functional groups (e.g., keto or aldehyde groups). This method is supported by the synthesis of related indazole derivatives and involves the following steps:

  • Step 1: Condensation of hydrazines with keto compounds, such as cyclohexanones or cyclohexene derivatives, to form hydrazone intermediates.

  • Step 2: Cyclization under acidic or basic conditions to form the indazole ring system.

  • Step 3: Functionalization at the 3-position, often via nucleophilic substitution or addition reactions to introduce the nitrile group.

Reference: The synthesis of tetrahydroindazoles from o-nitrobenzaldehydes or o-nitrobenzyl bromides has been documented, where cyclization occurs via nucleophilic attack and subsequent ring closure (see,).

Reference: Such methodologies are standard in heterocyclic chemistry and are supported by literature on indazole functionalization (see,).

Alkylation at the N-2 Position

The isopropyl group at N-2 can be introduced via N-alkylation of the indazole core:

  • Method: Treatment of the indazole with isopropyl halides (e.g., isopropyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride, at elevated temperatures.

  • Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under reflux.

Reference: Alkylation of heterocyclic nitrogen atoms is well-established, with specific protocols tailored for indazole derivatives (see,).

Specific Reaction Conditions and Purification Techniques

Step Reagents Solvent Temperature Time Purification Method
Hydrazine condensation Hydrazine hydrate, keto precursor Ethanol or methanol 80–100°C 12–24 h Recrystallization or chromatography
Cyclization Acidic or basic catalyst Toluene or ethanol Reflux 6–12 h Column chromatography
Nitrile introduction Sodium cyanide, halogenated intermediate Acetone or DMF Room temp to reflux 4–8 h Extraction, washing, chromatography
N-alkylation Isopropyl halide, base DMF Reflux 12–24 h Extraction, chromatography

Supporting Data from Literature

  • Reference: Describes a two-step synthesis involving initial cyclization of hydrazine derivatives, followed by nitrile introduction via nucleophilic substitution, with purification by column chromatography using petroleum ether/ethyl acetate mixtures.

  • Reference: Details a route involving condensation of hydrazines with o-nitrobenzaldehyde derivatives, cyclization, and subsequent nitrile installation, emphasizing reaction conditions such as reflux in ethanol and purification via silica gel chromatography.

  • Reference: Discusses advanced modifications, including bromination and subsequent nucleophilic cyanide substitution, with yields ranging from 35% to 75%, depending on the specific route and conditions.

Notes on Optimization and Yield Enhancement

  • Reaction Conditions: Elevated temperatures (80–130°C) and inert atmospheres (nitrogen or argon) are critical for high yields and selectivity.

  • Purification: Recrystallization from ethanol or chromatography using silica gel with suitable eluents (petroleum ether/ethyl acetate) ensures high purity.

  • Safety: Cyanide reagents require careful handling under fume hoods with appropriate safety protocols.

Summary of the Most Effective Preparation Method

Based on the literature, the most reliable route involves:

  • Step 1: Condensation of hydrazine hydrate with a cyclohexanone derivative bearing a suitable leaving group at the 3-position.

  • Step 2: Acid-catalyzed cyclization to form the tetrahydroindazole core.

  • Step 3: Nucleophilic substitution with sodium cyanide to install the nitrile group at position 3.

  • Step 4: N-alkylation with isopropyl halides to introduce the isopropyl group at N-2.

This synthetic sequence, supported by detailed reaction conditions and purification steps, provides a high-yield, scalable method for preparing 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile with high purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile with analogs from the provided evidence, focusing on structural, synthetic, and functional differences:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Findings References
2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (Target Compound) Tetrahydroindazole 2-isopropyl, 3-carbonitrile - Electron-withdrawing nitrile enhances polarity.
- Isopropyl group increases lipophilicity.
N/A
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Tetrahydroindazole 2-cyclopropylmethyl, 3-carboxylic acid - Carboxylic acid enables salt formation and H-bonding.
- Cyclopropylmethyl adds steric hindrance.
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Tetrahydrobenzo[b]thiophene 6-phenyl, 2-dioxoisoindolinyl, 3-carbonitrile - Thiophene core alters electronic properties vs. indazole.
- Melting point: 277–278°C; yield: 56%.
5-Indolecarbonitrile Indole 5-carbonitrile - Aromatic indole lacks adjacent nitrogen atoms.
- Nitrile at position 5 may reduce bioactivity compared to indazole derivatives.

Key Insights:

Core Heterocycle Differences :

  • Indazole vs. Benzo[b]thiophene : The indazole core (two adjacent nitrogens) offers distinct hydrogen-bonding and electronic profiles compared to the sulfur-containing benzo[b]thiophene, which may influence binding affinity in biological systems .
  • Indazole vs. Indole : Indazole’s dual nitrogen atoms enhance dipole interactions and metabolic stability compared to indole, which is prone to oxidative degradation .

Functional Group Impact: Carbonitrile vs. Substituent Effects: The isopropyl group (target compound) vs. cyclopropylmethyl (analog) modulates steric effects and lipophilicity, impacting pharmacokinetic properties.

Physical Properties :

  • The benzo[b]thiophene analog’s high melting point (277–278°C) reflects strong crystal packing, possibly due to π-stacking from the phenyl group .

Biological Activity

2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiprotozoal, antimicrobial, and anticancer activities.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 1368716-58-8

Antiprotozoal Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antiprotozoal activity. For instance, a study demonstrated that certain indazole derivatives were more potent than the reference drug metronidazole against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The most active compound was reported to be 12.8 times more effective than metronidazole against G. intestinalis .

CompoundActivity Against G. intestinalisActivity Against E. histolyticaActivity Against T. vaginalis
Compound 1812.8 times more active than MTZModerate activityHigh activity
Compound 23Significant activityHigh activityModerate activity

Antimicrobial Activity

Indazole derivatives have also shown promising results against various bacterial strains. In vitro studies demonstrated that these compounds exhibit growth inhibition against bacteria such as Escherichia coli and Salmonella enterica. Specific derivatives were noted to have IC50 values comparable to established antibiotics .

Anticancer Activity

The potential anticancer properties of indazole derivatives have been explored in several studies. For example, compounds targeting kinases such as PI3K and mTOR have shown significant antiproliferative effects in cancer cell lines. One derivative was reported to induce apoptosis in neuroblastoma patient-derived xenograft models while enhancing the efficacy of chemotherapeutic agents like cisplatin and doxorubicin .

Case Studies

  • Synthesis and Evaluation of Indazole Derivatives :
    A study synthesized a series of indazole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the indazole ring significantly influenced their potency against protozoa and bacteria .
  • Kinase Inhibition Studies :
    Another research focused on the synthesis of indazole derivatives as inhibitors of pan-Pim kinases. The most potent compound exhibited IC50 values in the nanomolar range, demonstrating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization of cyclohexanone derivatives with hydrazine hydrate. A common method includes condensation of 2-(hydroxymethylene)cyclohexanone-4-carboxylate with substituted hydrazines under reflux in the presence of an acid catalyst (e.g., methanesulfonic acid). Key parameters include:

  • Temperature : Reflux conditions (100–120°C) to drive cyclization.
  • Catalyst concentration : 5–10 mol% to balance reactivity and side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Yield optimization requires precise stoichiometric control of hydrazine derivatives to avoid over- or under-substitution .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the indazole core and isopropyl substituent. Key signals include:
    • δ\delta 1.2–1.4 ppm (doublet, isopropyl CH3_3).
    • δ\delta 2.5–3.0 ppm (multiplet, tetrahydro ring CH2_2).
  • IR : Stretching vibrations at ~2200 cm1^{-1} (C≡N) and 1600 cm1^{-1} (C=N).
  • Mass spectrometry : Molecular ion peak [M+H]+^+ confirms molecular weight (C11_{11}H16_{16}N3_{3}).
    Cross-validation with HPLC purity analysis (>95%) is recommended .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Target kinases (e.g., JAK2, CDK2) due to indazole's known kinase-binding affinity.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assay.
  • ADME profiling : Microsomal stability and CYP450 inhibition studies to assess metabolic liabilities .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize reaction parameters for large-scale synthesis?

DoE minimizes experimental runs while maximizing data quality. For this compound:

  • Factors : Temperature, catalyst loading, solvent ratio, and reaction time.
  • Response variables : Yield, purity, and byproduct formation.
    A fractional factorial design (e.g., 24^4-1) identifies interactions between variables. For example, high catalyst loading (10 mol%) with prolonged reaction time (24 h) may improve yield but increase impurities. Response surface methodology (RSM) refines optimal conditions .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT calculations : Compare activation energies for nitrile group reactions (e.g., hydrolysis to amide vs. nucleophilic addition).
  • Docking studies : Predict binding poses in biological targets to prioritize derivatives with enhanced affinity.
  • Reaction path sampling : Quantum mechanics/molecular mechanics (QM/MM) models simulate intermediates, guiding experimental prioritization .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • X-ray crystallography : Provides definitive bond lengths/angles, resolving ambiguities in NMR assignments (e.g., distinguishing tautomers).
  • 2D NMR : NOESY or HSQC correlations clarify proton-proton proximities in complex tetrahydro ring conformers.
  • Dynamic NMR : Variable-temperature studies detect conformational exchange broadening signals .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

  • Strict QC protocols : Enforce HPLC purity >98% and 1H^1H NMR consistency.
  • Polymorph screening : Assess crystal forms via PXRD; amorphous vs. crystalline states affect solubility.
  • Bioassay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .

Q. How can structure-activity relationships (SAR) guide functionalization of the indazole core?

  • Nitrile substitution : Replace with amide or tetrazole to modulate polarity and H-bonding.
  • Isopropyl group : Steric bulk influences target selectivity; substitute with cyclopropyl for rigidity.
  • Tetrahydro ring saturation : Partial dehydrogenation (e.g., 4,5-dihydro) alters planarity and π-π stacking.
    Biological data from analogs (e.g., ethyl 7-methoxy derivatives) suggest methoxy groups enhance metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

  • Solvent effects : Include explicit solvent molecules in docking simulations.
  • Protein flexibility : Use ensemble docking to account for receptor conformational changes.
  • Off-target profiling : Validate specificity via kinome-wide screening (e.g., KinomeScan).
    Cross-referencing with crystallographic data (e.g., PDB entries) improves model accuracy .

10. Resolving inconsistencies in synthetic yields reported across literature:

  • Reagent sourcing : Hydrazine hydrate purity (≥99% vs. technical grade) impacts cyclization efficiency.
  • Atmosphere control : Moisture-sensitive intermediates require inert conditions (N2_2/Ar).
  • Workup protocols : Acidic quenching (pH 4–5) minimizes nitrile hydrolysis during isolation .

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